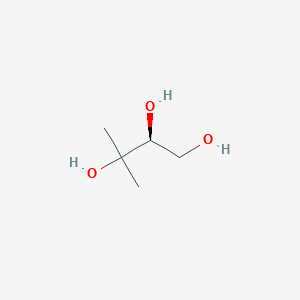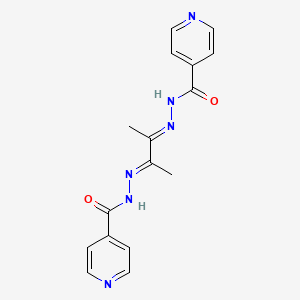
4-Pyridinecarboxylic acid, (1,2-dimethyl-1,2-ethanediylidene)dihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinecarboxylic acid, (1,2-dimethyl-1,2-ethanediylidene)dihydrazide is a chemical compound with a complex structure that includes a pyridine ring and a dihydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, (1,2-dimethyl-1,2-ethanediylidene)dihydrazide typically involves the reaction of 4-pyridinecarboxylic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
4-Pyridinecarboxylic acid, (1,2-dimethyl-1,2-ethanediylidene)dihydrazide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce hydrazine derivatives.
科学的研究の応用
4-Pyridinecarboxylic acid, (1,2-dimethyl-1,2-ethanediylidene)dihydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 4-Pyridinecarboxylic acid, (1,2-dimethyl-1,2-ethanediylidene)dihydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
類似化合物との比較
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
4-Pyridinecarboxylic acid, (1,2-dimethyl-1,2-ethanediylidene)dihydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other pyridinecarboxylic acids. Its dihydrazide moiety, in particular, allows for unique interactions and reactivity that are not observed in simpler pyridinecarboxylic acids.
特性
CAS番号 |
80623-34-3 |
|---|---|
分子式 |
C16H16N6O2 |
分子量 |
324.34 g/mol |
IUPAC名 |
N-[(E)-[(3E)-3-(pyridine-4-carbonylhydrazinylidene)butan-2-ylidene]amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H16N6O2/c1-11(19-21-15(23)13-3-7-17-8-4-13)12(2)20-22-16(24)14-5-9-18-10-6-14/h3-10H,1-2H3,(H,21,23)(H,22,24)/b19-11+,20-12+ |
InChIキー |
IQAZKNCTNNQSMV-AYKLPDECSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C(=N/NC(=O)C2=CC=NC=C2)/C |
正規SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C(=NNC(=O)C2=CC=NC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


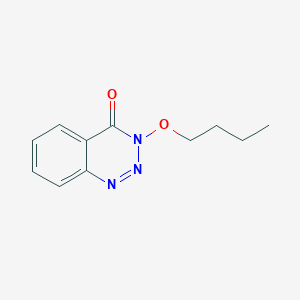
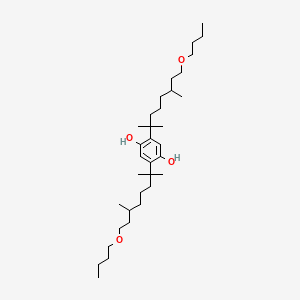
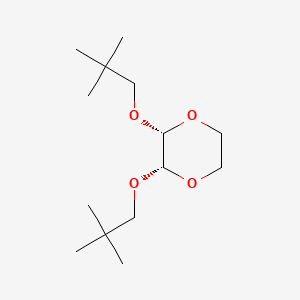
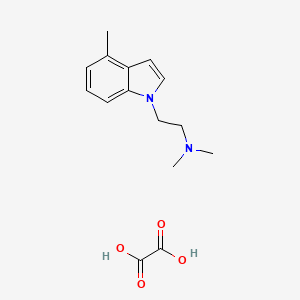

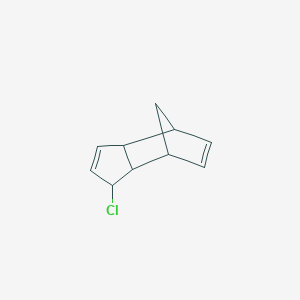
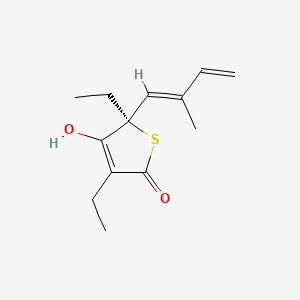
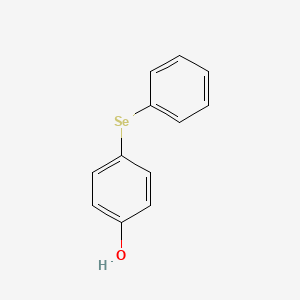
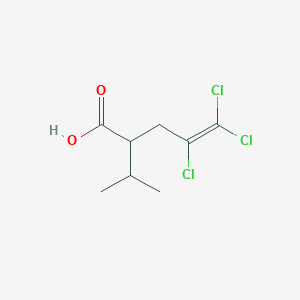
silane](/img/structure/B14413000.png)


![3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14413017.png)
